ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the benzylidene and carboxylate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, which share the core structure but differ in the substituents attached to the rings These differences can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C28H31N3O5S |
---|---|
Molecular Weight |
521.6g/mol |
IUPAC Name |
ethyl (2Z)-2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H31N3O5S/c1-6-30(7-2)20-13-12-18(22(32)16-20)15-23-26(33)31-25(19-10-9-11-21(14-19)35-5)24(27(34)36-8-3)17(4)29-28(31)37-23/h9-16,25,32H,6-8H2,1-5H3/b23-15- |
InChI Key |
FAKJPWSTZLZTRL-HAHDFKILSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=CC=C4)OC)O |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=CC=C4)OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
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